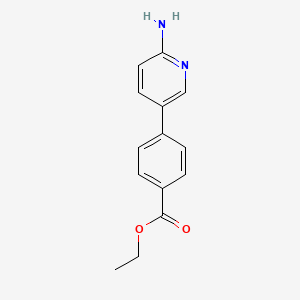

Ethyl 4-(6-aminopyridin-3-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 . This compound is not intended for human or veterinary use but is available for research use.

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including alkylation, esterification, and further alkylation. For instance, to synthesize ethyl 3-(5-aminopyridin-2-yl)benzoate, a solution of ethyl 3-(5-nitropyridin-2-yl)benzoate in ethanol was stirred under H2 balloon pressure for 16 hours, after which it was filtered and concentrated to yield the final product.Molecular Structure Analysis

The InChI code for Ethyl 4-(6-aminopyridin-3-yl)benzoate is 1S/C14H14N2O2/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H2,15,16) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Ethyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with potential applications in various fields of scientific research. However, due to the specificity of your request and the constraints provided, direct studies focusing solely on this compound and its applications in scientific research, excluding drug use, dosage, and side effects, are not readily available in the database. Instead, this response will highlight related compounds and their research applications that may provide insights into the potential uses of Ethyl 4-(6-aminopyridin-3-yl)benzoate in scientific studies.

Related Compounds and Their Applications

Benzoate and Sorbate Salts : A study discusses the utility of benzoate salts, such as sodium benzoate, for food preservation and their potential hazards. While ethyl 4-(6-aminopyridin-3-yl)benzoate is not directly mentioned, understanding the properties and applications of its related benzoate compounds may offer insights into its possible uses in preserving food and beverages, as well as its biological effects (Piper & Piper, 2017).

4-Aminopyridine : This compound, a potassium channel blocker, has been used for treating neurodegenerative diseases, providing a glimpse into the therapeutic potential of related aminopyridine derivatives. The applications of 4-aminopyridine in treating conditions like multiple sclerosis might hint at research avenues for ethyl 4-(6-aminopyridin-3-yl)benzoate in neurological studies (Kostadinova & Danchev, 2019).

Antioxidant Capacity Assays : The ABTS/PP Decolorization Assay discusses the antioxidant capacity of compounds, including those structurally similar to ethyl 4-(6-aminopyridin-3-yl)benzoate. Such assays are critical in evaluating the antioxidant properties of new compounds, suggesting potential research applications in studying oxidative stress and its mitigation (Ilyasov et al., 2020).

Esterification of Natural Polymers : Research on hyaluronan esterification, which involves the modification of natural polymers through esterification, similar to the structure of ethyl 4-(6-aminopyridin-3-yl)benzoate, suggests potential biomedical applications, including drug delivery and tissue engineering (Campoccia et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 4-(6-aminopyridin-3-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTSDRPHLCKQHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716531 |

Source

|

| Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

CAS RN |

1314987-69-3 |

Source

|

| Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)